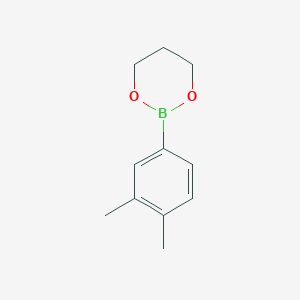

2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2/c1-9-4-5-11(8-10(9)2)12-13-6-3-7-14-12/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIUKBNSPVDPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674420 | |

| Record name | 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208390-39-0 | |

| Record name | 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane: Synthesis, Application, and Mechanistic Insights

This guide provides a comprehensive technical overview of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane, a versatile organoboron reagent. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, core properties, and its pivotal role in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. The methodologies and mechanistic discussions are grounded in established chemical principles to ensure both accuracy and practical applicability in a laboratory setting.

Introduction: Positioning this compound in Synthetic Chemistry

Organoboron compounds are a cornerstone of modern organic synthesis, primarily due to their unique combination of stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Within this class, boronic acids and their ester derivatives are preeminent reagents, most notably for their application in the Suzuki-Miyaura cross-coupling reaction.[3][4]

This compound is a cyclic boronic ester. Structurally, it features a 3,4-dimethylphenyl group attached to a boron atom, which is part of a six-membered dioxaborinane ring.[5][6] This cyclic ester structure is formed by the condensation of 3,4-dimethylphenylboronic acid with 1,3-propanediol. The choice of the diol is not trivial; the resulting six-membered ring imparts specific stability and reactivity characteristics to the molecule, distinguishing it from other common boronic esters like the five-membered pinacol esters (dioxaborolanes).[1][6] These derivatives are often favored over free boronic acids as they are typically crystalline, stable solids with improved handling characteristics and can be purified via standard techniques like chromatography.[6][7]

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is critical for its effective application. This compound is a white to off-white solid at room temperature, a characteristic that simplifies handling and weighing compared to often-hygroscopic free boronic acids.

| Property | Value | Source |

| CAS Number | 208390-39-0 | [8] |

| Molecular Formula | C₁₁H₁₅BO₂ | |

| Molecular Weight | 190.05 g/mol | [9] |

| Melting Point | 62-66 °C | [8] |

| Boiling Point | 322.4±31.0 °C (Predicted) | [8] |

| Density | 1.01±0.1 g/cm³ (Predicted) | [8] |

| Storage Temperature | 2-8 °C | [8] |

The boron atom in this compound is sp² hybridized, possessing a vacant p-orbital that confers its Lewis acidic character.[6][10] This electrophilicity is central to its reactivity in catalytic cycles.

Synthesis and Characterization

The preparation of this compound is a straightforward and high-yielding esterification process. The primary causality for this reaction is the thermodynamically favorable formation of a cyclic ester upon condensation of a boronic acid with a diol, driven by the removal of water.[1][11]

Detailed Synthesis Protocol

This protocol describes a reliable method for the synthesis of the title compound from commercially available starting materials. The use of a Dean-Stark apparatus is a self-validating system to ensure the reaction proceeds to completion by sequestering the water byproduct.

Reagents and Equipment:

-

3,4-Dimethylphenylboronic acid

-

1,3-Propanediol

-

Toluene (anhydrous)

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask, add 3,4-dimethylphenylboronic acid (10.0 g, 66.7 mmol).

-

Add anhydrous toluene (150 mL) to dissolve the boronic acid.

-

Add 1,3-propanediol (5.3 g, 69.7 mmol, 1.05 equivalents) to the solution.

-

Equip the flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar.

-

Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.

-

Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when no more water is collected.

-

Once complete, allow the reaction mixture to cool to room temperature.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure product as a white crystalline solid.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general, validated starting point for coupling this compound with an aryl bromide.

Reagents and Equipment:

-

Aryl bromide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Schlenk flask or reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 5 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed. While organoboron compounds are generally considered to have low toxicity, appropriate personal protective equipment (PPE) is mandatory. [12][13]

-

PPE: Wear safety glasses, a lab coat, and nitrile gloves.

-

Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust. [12][14]Avoid contact with skin and eyes. [13]* Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8 °C is recommended) to protect it from moisture, which can lead to hydrolysis back to the boronic acid. [8][12]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a robust and highly effective reagent for advanced organic synthesis. Its stability, ease of handling, and predictable reactivity make it a superior alternative to its corresponding boronic acid in many applications. A thorough understanding of its properties, synthesis, and mechanistic role in cornerstone reactions like the Suzuki-Miyaura coupling empowers researchers to leverage this compound for the efficient construction of complex molecules, driving innovation in drug discovery and materials science.

References

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

- Hall, D. G. (Ed.). (2011).

- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science. [Link]

- Wikipedia. (n.d.). Boronic acid.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2008). A rapid, homogenous, B-Alkyl Suzuki–Miyaura cross-coupling of boronic esters. Journal of the American Chemical Society. [Link]

- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

- Zhu, L. (2010).

- Kim, H. J., et al. (2021). Self-healing polymers based on the dynamic bonding of boronic/boronate esters.

- Wiley-VCH. (2011).

- ESPI Metals. (n.d.). Boron Safety Data Sheet.

- Horticentre. (n.d.). Organibor Safety Data Sheet.

- Wikipedia. (n.d.). Organoboron chemistry.

- University of Bristol Research Data Repository. (2024). NMR Characterization data for 2-(4-methoxyphenyl)-1,3,2-dioxaborinane.

- ResearchGate. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane.

- ResearchGate. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane.

- Ghaffari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

- MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

- Morin, G., et al. (2025). Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv. [Link]

- Al-Zoubi, R. M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

- The Royal Society of Chemistry. (2016). Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations.

- Chem-Impex. (n.d.). 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.

- PubChem. (n.d.). 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane.

- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- ResearchGate. (2017). Figure 2. 1 H NMR spectrum for 17 at-45°C.

- Ge, Z., Lough, A. J., & Taylor, M. S. (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. TSpace. [Link]

- National Institutes of Health. (2020). Synthesis of 3,3-Disubstituted Thietane Dioxides.

- ResearchGate. (2008). ChemInform Abstract: Simple Synthesis of (.+-.)-(E)-3-(4-Hydroxyphenyl)-N-(4-(3-methyl-2,5- dioxo-1-pyrrolidinyl)butyl)-2-propenamide, a Novel Phenolic Amide Derivative from the Bulbs of Lilium regale WILSON.

- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jocpr.com [jocpr.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. This compound | 208390-39-0 [amp.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Boron - ESPI Metals [espimetals.com]

- 13. horticentre.co.nz [horticentre.co.nz]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane: Synthesis, Characterization, and Application in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane, a versatile organoboron reagent. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, structural characterization, and practical applications of this compound, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction. By exploring the underlying chemical principles and providing detailed experimental frameworks, this guide aims to equip the reader with the necessary knowledge to effectively utilize this valuable synthetic tool.

Introduction: The Ascendancy of Organoboron Reagents in Cross-Coupling Chemistry

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the landscape of organic synthesis, enabling the construction of complex molecular architectures with unprecedented efficiency and precision.[1] Among these transformative methodologies, the Suzuki-Miyaura coupling reaction stands out for its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2] This reaction, which forges carbon-carbon bonds between organoboranes and organic halides or triflates, has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

At the heart of the Suzuki-Miyaura reaction is the organoboron coupling partner. While boronic acids are widely used, their propensity for dehydration to form cyclic boroxines and potential for protodeboronation can present challenges in terms of stability and stoichiometry. To address these limitations, a variety of boronic esters have been developed, offering enhanced stability and ease of handling. This guide focuses on a specific class of these reagents: the 1,3,2-dioxaborinanes, with this compound as our exemplar. The 1,3-propanediol-derived cyclic ester motif of this compound imparts a unique balance of stability and reactivity, making it a compelling choice for a range of synthetic applications.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 325143-02-6 | [3] |

| Molecular Formula | C₁₁H₁₅BO₂ | |

| Molecular Weight | 190.05 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in many organic solvents (e.g., THF, dioxane, toluene) | (Inferred) |

Structural Characterization: A Note on Spectroscopic Analysis

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 7.0-7.8 ppm). Due to the 1,2,4-trisubstitution pattern, these protons would likely appear as a singlet, a doublet, and a doublet of doublets.

-

Methylene Protons (-O-CH₂-CH₂-): A triplet in the upfield region (typically δ 3.8-4.2 ppm) corresponding to the two methylene groups adjacent to the oxygen atoms of the dioxaborinane ring.

-

Methylene Protons (-CH₂-): A multiplet (likely a quintet) in a more upfield region (typically δ 1.9-2.2 ppm) for the central methylene group of the 1,3-propanediol backbone.

-

Methyl Protons (Ar-CH₃): Two distinct singlets in the upfield region (typically δ 2.2-2.5 ppm), corresponding to the two methyl groups on the phenyl ring.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Aromatic Carbons (Ar-C): Six signals in the downfield region (typically δ 125-140 ppm), including four signals for the CH carbons and two signals for the quaternary carbons attached to the methyl groups and the boron atom.

-

Methylene Carbons (-O-CH₂-): A signal in the mid-field region (typically δ 60-70 ppm).

-

Methylene Carbon (-CH₂-): A signal in the upfield region (typically δ 25-35 ppm).

-

Methyl Carbons (Ar-CH₃): Two distinct signals in the upfield region (typically δ 15-25 ppm).

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is readily achievable through the esterification of 3,4-dimethylphenylboronic acid with 1,3-propanediol. This reaction is typically performed under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product.

Causality Behind Experimental Choices

The choice of an azeotropic solvent like toluene or cyclohexane is crucial for the success of this synthesis. Water, a byproduct of the esterification, can be effectively removed from the reaction mixture by forming an azeotrope with the solvent, which is then collected in a Dean-Stark apparatus. This continuous removal of water is essential to shift the reaction equilibrium to favor the formation of the desired dioxaborinane ester. The use of a slight excess of 1,3-propanediol can also help to drive the reaction to completion.

Step-by-Step Experimental Protocol

Materials:

-

3,4-Dimethylphenylboronic acid

-

1,3-Propanediol

-

Toluene (or cyclohexane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylphenylboronic acid (1.0 equivalent).

-

Addition of Reagents: Add toluene (or cyclohexane) to the flask to create a stirrable suspension. Then, add 1,3-propanediol (1.1 equivalents).

-

Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring.

-

Monitoring the Reaction: Continue refluxing until water is no longer collected in the Dean-Stark trap, indicating the completion of the reaction. This typically takes several hours.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel. The purity of the final product should be assessed by NMR spectroscopy and melting point analysis.

Caption: A schematic workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. Its enhanced stability compared to the corresponding boronic acid makes it an attractive reagent, particularly in complex syntheses or when prolonged reaction times are required.

The Mechanistic Role of the Dioxaborinane

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The dioxaborinane protecting group plays a crucial role in the transmetalation step. While generally more stable than boronic acids, the cyclic ester can be activated by the base to participate effectively in the catalytic cycle. The steric and electronic properties of the dioxaborinane can influence the rate and efficiency of the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the use of this compound in a Suzuki-Miyaura coupling reaction. The specific conditions (catalyst, ligand, base, solvent, temperature) may require optimization depending on the nature of the organic halide.

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

-

Addition of Solvent and Catalyst: Add the degassed solvent, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Advantages of the 1,3,2-Dioxaborinane Moiety

The use of the 1,3,2-dioxaborinane protecting group offers several advantages over unprotected boronic acids and other boronic esters like the commonly used pinacol esters:

-

Enhanced Stability: The six-membered ring of the dioxaborinane is generally more stable than the corresponding boronic acid, reducing the likelihood of degradation during storage and handling.

-

Controlled Reactivity: While stable, the dioxaborinane is readily activated under the basic conditions of the Suzuki-Miyaura coupling, ensuring efficient transmetalation.

-

Improved Handling: As a solid, it is often easier to handle and weigh accurately compared to boronic acids, which can be hygroscopic and exist as mixtures with their anhydrides.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its inherent stability, coupled with its effective participation in the Suzuki-Miyaura cross-coupling reaction, makes it an excellent choice for the synthesis of a wide range of biaryl and other conjugated systems. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with the aim of empowering researchers to confidently and effectively utilize this reagent in their synthetic endeavors. The continued development and application of such well-defined organoboron reagents will undoubtedly continue to drive innovation in the fields of drug discovery, materials science, and beyond.

References

- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- DiVA portal. Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- MDPI. A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. [Link]

- National Institutes of Health.

- Royal Society of Chemistry.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

- MDPI. Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. [Link]

- National Institutes of Health.

- MDPI.

- ResearchGate. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. [Link]

- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

- TSpace. Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. [Link]

- ResearchGate. Figure 2.

- National Institutes of Health. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. [Link]

Sources

An In-Depth Technical Guide to 3,4-Dimethylphenylboronic Acid 1,3-Propanediol Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-dimethylphenylboronic acid 1,3-propanediol ester, a versatile building block in modern organic synthesis. We will delve into its core chemical properties, provide detailed protocols for its synthesis and application in the widely utilized Suzuki-Miyaura cross-coupling reaction, and discuss the underlying principles that govern its stability and reactivity.

Introduction: The Strategic Advantage of Boronic Esters

Boronic acids are indispensable reagents in organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds. However, their inherent instability, including tendencies toward dehydration to form boroxines and susceptibility to protodeboronation, can complicate their storage, handling, and reactivity. The conversion of boronic acids into their corresponding esters, particularly with diols, offers a robust solution to these challenges.

The 1,3-propanediol ester of 3,4-dimethylphenylboronic acid, systematically named 2-(3,4-dimethylphenyl)-1,3,2-dioxaborinane, provides enhanced stability compared to the free boronic acid, making it an easier to handle and more reliable reagent in complex synthetic sequences. This guide will explore the practical applications and fundamental characteristics of this important compound.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key properties of 3,4-dimethylphenylboronic acid 1,3-propanediol ester are summarized below.

| Property | Value | Reference |

| Systematic Name | This compound | N/A |

| CAS Number | 208390-39-0 | [1] |

| Molecular Formula | C₁₁H₁₅BO₂ | [1] |

| Molecular Weight | 190.05 g/mol | [1] |

| Melting Point | 62-66 °C | [1] |

| Boiling Point | 322.4 ± 31.0 °C (Predicted) | [1] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [1] |

| Parent Boronic Acid | 3,4-Dimethylphenylboronic acid | N/A |

| Parent Boronic Acid CAS | 55499-43-9 | N/A |

Synthesis of 3,4-Dimethylphenylboronic Acid 1,3-Propanediol Ester: A Detailed Protocol

The synthesis of arylboronic acid 1,3-propanediol esters is typically achieved through the condensation of the corresponding boronic acid with 1,3-propanediol. The following protocol is a representative procedure based on established methods for boronic ester formation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Procedure

Materials:

-

3,4-Dimethylphenylboronic acid (1.0 eq)

-

1,3-Propanediol (1.1 eq)

-

Toluene

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3,4-dimethylphenylboronic acid and toluene.

-

Add 1,3-propanediol to the flask.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

-

Dry the purified product under vacuum to yield this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1][2] The enhanced stability of this compound makes it an excellent coupling partner in these reactions.

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.[2][3]

Materials:

-

Aryl bromide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., 2 M aqueous K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene or Dioxane)

Equipment:

-

Schlenk flask or reaction tube

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Inert gas (Nitrogen or Argon) supply

-

Standard glassware for workup and purification

Procedure:

-

To a Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the solvent (e.g., toluene) followed by the aqueous base (e.g., 2 M K₂CO₃).

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Stability and Handling

The primary advantage of using the 1,3-propanediol ester of 3,4-dimethylphenylboronic acid is its enhanced stability. The six-membered dioxaborinane ring is generally more stable towards hydrolysis and degradation compared to the free boronic acid. This stability facilitates easier handling, purification, and storage of the reagent. For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.

Characterization

The structure and purity of this compound can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3,4-dimethylphenyl group, the two methyl groups, and the methylene protons of the 1,3-propanediol backbone. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the methyl carbons, and the carbons of the dioxaborinane ring.

-

¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing organoboron compounds.[4][5] The chemical shift of the boron atom in this compound is expected to be in the typical range for a tricoordinate boronic ester.

Conclusion

3,4-Dimethylphenylboronic acid 1,3-propanediol ester is a valuable and versatile reagent for organic synthesis. Its enhanced stability over the corresponding free boronic acid simplifies handling and improves reliability in applications such as the Suzuki-Miyaura cross-coupling reaction. The straightforward synthesis and predictable reactivity of this compound make it an important tool for researchers and professionals in drug development and materials science. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important building block.

References

- Organic Synthesis. Suzuki-Miyaura Coupling.

- San Diego State University. 11B NMR Chemical Shifts.

- MDPI. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored.

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored | MDPI [mdpi.com]

An In-Depth Technical Guide to 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane (CAS No. 208390-39-0): A Key Synthetic Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane (CAS No. 208390-39-0), a key organoboron compound. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its significance lies in its role as a versatile synthetic intermediate. This guide will delve into its chemical properties, synthesis, and primary application as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. We will explore the broader context of boronic acids and their esters in drug discovery, providing insights into why building blocks like this are crucial for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The content is structured to provide both a fundamental understanding for new researchers and field-proven insights for experienced drug development professionals.

Introduction: The Unseen Importance of Boronic Acid Esters

The field of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds to address complex biological targets. Organoboron compounds, particularly boronic acids and their esters, have risen to prominence as indispensable tools in this endeavor[1][2]. Their stability, functional group tolerance, and reactivity in carbon-carbon bond-forming reactions have revolutionized the synthesis of complex organic molecules[3].

This compound falls into this critical class of reagents. While it may not be a household name in terms of biologically active agents, its value is immense as a precursor for creating molecules that are. This guide will illuminate the fundamental properties and synthetic utility of this compound, providing a framework for its application in research and development.

Core Chemical Information and Synthesis

Chemical Identity and Properties

This compound is a cyclic boronic ester. The 1,3,2-dioxaborinane ring provides stability to the otherwise reactive boronic acid functional group, making it easier to handle and store.

| Property | Value | Source |

| CAS Number | 208390-39-0 | [4] |

| Chemical Name | This compound | [4] |

| Molecular Formula | C11H15BO2 | [5] |

| Molecular Weight | 190.05 g/mol | [5] |

| Synonyms | Not widely available | [1] |

General Synthesis Protocol

Boronic acid esters of this type are typically synthesized through the reaction of a Grignard reagent with a trialkyl borate, followed by esterification with a diol. The following is a representative, generalized protocol.

Workflow for the Synthesis of Aryl Boronic Esters

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

Aryl Boronate Esters: Cornerstone Reagents in Modern Organic Synthesis

Introduction: The Rise of the Aryl Boronate Ester

In the landscape of modern organic synthesis, few reagents have achieved the ubiquity and transformative impact of aryl boronate esters. These organoboron compounds have emerged as indispensable building blocks, largely due to their remarkable stability, functional group tolerance, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] For researchers in pharmaceuticals, materials science, and fine chemical synthesis, a deep understanding of the synthesis and application of aryl boronate esters is no longer optional, but fundamental to innovation.

This guide provides a comprehensive technical overview of the role of aryl boronate esters in organic synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of their formation and reactivity, offering field-proven insights into experimental design and execution. The aim is to equip the practicing scientist with the knowledge to not only apply these powerful reagents but to troubleshoot and innovate within their own synthetic challenges.

Aryl boronate esters offer significant advantages over their corresponding boronic acids. While boronic acids are often more reactive, this comes at the cost of reduced stability.[3] They are prone to dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and purification.[4] Boronate esters, particularly pinacol esters, provide a stable, crystalline, and easily handled alternative that can often be purified by standard silica gel chromatography and are generally stable to air and moisture.[4][5][6] This enhanced stability is crucial for multi-step syntheses and for the creation of compound libraries where long-term storage and reliability are paramount.[3]

The Synthetic Toolbox: Accessing Aryl Boronate Esters

The utility of aryl boronate esters is predicated on their accessibility. Several robust methods have been developed for their synthesis, each with its own advantages and substrate scope.

The Miyaura Borylation: A Paradigm of C-B Bond Formation

The palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl halides or triflates, known as the Miyaura borylation, is arguably the most common and versatile method for preparing aryl boronate esters.[7][8] This reaction is prized for its mild conditions and exceptional tolerance of a wide array of functional groups, including esters, ketones, nitriles, and nitro groups.[6][8]

Causality in the Catalytic Cycle

The success of the Miyaura borylation hinges on a finely tuned palladium catalytic cycle. A judicious choice of base is critical to the reaction's success.[6] A relatively weak base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), is typically employed.[6] Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed aryl boronate ester and the starting aryl halide, leading to undesired biaryl byproducts.[6] The base is believed to activate the diboron reagent, forming a more nucleophilic 'ate' complex, which facilitates the crucial transmetalation step.[6]

The general mechanism proceeds through three key steps:

-

Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond to form a Pd(II) intermediate.

-

Transmetalation: The boryl group is transferred from the activated diboron reagent to the palladium center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[6]

-

Reductive Elimination: The aryl and boryl groups couple and are eliminated from the palladium, regenerating the catalytically active Pd(0) species and furnishing the aryl boronate ester product.

Experimental Protocol: Typical Miyaura Borylation

This protocol provides a general procedure for the synthesis of an aryl boronate ester from an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

-

Potassium acetate (KOAc) (1.5 mmol)

-

Anhydrous 1,4-Dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add the anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aryl boronate ester.[9]

Iridium-Catalyzed C-H Borylation: A Direct Approach

An increasingly powerful strategy for the synthesis of aryl boronate esters is the direct, iridium-catalyzed C-H borylation of arenes.[10] This methodology avoids the need for pre-functionalized aryl halides, offering a more atom-economical route.[10] The regioselectivity of this reaction is primarily governed by steric factors, with borylation typically occurring at the least hindered C-H bond.[11] This steric directing effect has been widely exploited for the synthesis of meta-substituted products from 1,3-disubstituted arenes.[11]

| Method | Starting Material | Catalyst | Key Advantages | Limitations |

| Miyaura Borylation | Aryl Halides/Triflates | Palladium | Broad functional group tolerance, well-established. | Requires pre-functionalized starting materials. |

| C-H Borylation | Arenes | Iridium | High atom economy, direct functionalization. | Regioselectivity can be challenging to control. |

| Sandmeyer-type Borylation | Arylamines | Metal-free | Utilizes readily available arylamines. | Can have a more limited substrate scope.[12] |

Table 1. Comparison of Common Aryl Boronate Ester Synthesis Methods.

The Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction

The premier application of aryl boronate esters is undoubtedly the Suzuki-Miyaura cross-coupling reaction.[13][14] This palladium-catalyzed reaction forms a new carbon-carbon bond between the aryl group of the boronate ester and an organic halide or pseudohalide.[15][16] Its impact on organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl structures, cannot be overstated.[15][17][18]

The Catalytic Cycle Explained

The generally accepted mechanism for the Suzuki-Miyaura coupling mirrors that of other cross-coupling reactions and involves three primary steps.[16][19]

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[1][16] The reactivity order for the halide is typically I > Br > Cl.[13]

-

Transmetalation: This is often the rate-determining step. The base activates the organoboron reagent, forming a borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[13]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][16]

Workflow: From Aryl Halide to Biaryl Product

The synthesis of a biaryl compound via a Miyaura borylation followed by a Suzuki-Miyaura coupling is a common and powerful sequence in organic synthesis.

Figure 2. General workflow for a two-step biaryl synthesis.

Applications in Drug Discovery and Development

The stability, reliability, and broad functional group tolerance of the Suzuki-Miyaura coupling have made aryl boronate esters indispensable in medicinal chemistry.[17][20] This reaction allows for the late-stage functionalization of complex molecules, a critical capability in the rapid generation of analogues for structure-activity relationship (SAR) studies. Many modern pharmaceuticals contain biaryl moieties that were constructed using this powerful chemistry.[17][18]

Beyond their role in C-C bond formation, boronic acids and esters themselves are of increasing interest as pharmacophores.[21][22] The empty p-orbital of the boron atom can engage in reversible covalent interactions with biological nucleophiles, such as the serine hydroxyl group in the active site of proteases.[21] This unique mode of binding has led to the development of several FDA-approved drugs, including the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®) for the treatment of multiple myeloma.[22]

Conclusion: An Enduring Legacy and Future Directions

Aryl boronate esters have fundamentally reshaped the art of the possible in organic synthesis. Their stability and predictable reactivity in the Suzuki-Miyaura coupling have provided a robust and versatile platform for the construction of complex molecular architectures. As synthetic chemists continue to push the boundaries of molecular complexity, the demand for reliable and efficient methods for C-C bond formation will only grow. Concurrently, the exploration of boronate esters in other transformations, such as C-N and C-O couplings (e.g., Chan-Lam coupling), and as bioactive agents themselves, ensures that these remarkable reagents will remain at the forefront of chemical innovation for years to come.[17] The ongoing development of new catalysts, including those based on more earth-abundant metals like nickel and iron, promises to make these transformations even more sustainable and cost-effective, further cementing the central role of aryl boronate esters in the modern synthetic chemist's toolkit.[14][23][24]

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36.

- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.

- ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Ishiyama, T., et al. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.

- The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).

- Butt, T. M., & Ahmed, S. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 26(24), 7599.

- ResearchGate.

- Fontaine, F.-G. (2023). Main Group Catalyzed Arene Borylation: Challenges and Opportunities.

- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339–16452.

- Sharma, A., & Kumar, V. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 10(22), 7484-7507.

- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boronate Esters: Versatile Building Blocks in Organic Synthesis.

- Singh, A., & Kumar, A. (2018). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 20(11), 2446-2499.

- Wikipedia. (n.d.).

- Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.

- Alfa Chemistry. (n.d.).

- Request PDF. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids and Esters in Pharmaceutical Synthesis.

- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514.

- Singh, A., & Kumar, A. (2018). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 23(10), 2662.

- Organic Chemistry Portal. (n.d.).

- ChemRxiv. (2025).

- Benchchem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.

- American Chemical Society. (n.d.). Boron Reagents in Synthesis : Boron Chemistry: An Overview.

- ACS Symposium Series. (2016). Boron Chemistry: An Overview.

- ResearchGate. Boronic acids protecting groups with standard deprotecting conditions.

- ChemInform. (2025).

- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters.

- Fernandes, G. F. S., et al. (2019).

- Al-Dulayymi, J. R., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084.

- Journal of the American Chemical Society. (2026).

- Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle.

- University of Pennsylvania. (2019).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2016).

- Organic Syntheses. (2020).

- Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Letters, 12(23), 5526–5529.

- ACS Publications. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives | Organic Process Research & Development.

- ResearchGate. (2025).

- Reddit. (2024).

- MDPI. (n.d.).

- NIH. (n.d.).

- ResearchGate. (n.d.). Approved boron‐containing drugs.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ftp.orgsyn.org [ftp.orgsyn.org]

- 13. wwjmrd.com [wwjmrd.com]

- 14. mdpi.com [mdpi.com]

- 15. mt.com [mt.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

The Advent of a Versatile Reagent: A Technical Guide to 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane

Foreword: Contextualizing Innovation in Cross-Coupling Chemistry

In the landscape of modern organic synthesis, the pursuit of robust, efficient, and selective methods for the construction of carbon-carbon bonds is a perpetual endeavor. The development of palladium-catalyzed cross-coupling reactions, a monumental achievement recognized with the 2010 Nobel Prize in Chemistry, has profoundly reshaped this field. Within this domain, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool, owing to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents. This guide delves into the technical intricacies of a key player in this reaction class: 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane. While the formal "discovery" of this specific molecule is not marked by a singular seminal publication, its emergence is intrinsically linked to the broader evolution of boronic acid surrogates designed to enhance stability, reactivity, and ease of handling in Suzuki-Miyaura cross-coupling reactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying scientific rationale for its application.

The Genesis of this compound: A Tale of Stability and Reactivity

The utility of boronic acids in Suzuki-Miyaura coupling is well-established. However, their inherent propensity for protodeboronation and trimerization into boroxines can present challenges in terms of long-term storage and stoichiometric precision. This necessitated the development of more stable boronic acid derivatives, leading to the exploration of boronic esters. The six-membered 1,3,2-dioxaborinane ring system, formed by the condensation of a boronic acid with 1,3-propanediol, offers a significant enhancement in stability compared to the free boronic acid.

The choice of the 3,4-dimethylphenyl substituent is strategic. The electron-donating nature of the two methyl groups on the aromatic ring can subtly influence the electronic properties of the boronic ester, potentially impacting its transmetalation efficiency in the Suzuki-Miyaura catalytic cycle. Furthermore, the substitution pattern provides a unique building block for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4]

Synthesis and Characterization: A Protocol for Purity and Confirmation

The synthesis of this compound is a straightforward and high-yielding procedure, typically involving the esterification of 3,4-dimethylphenylboronic acid with 1,3-propanediol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3,4-dimethylphenylboronic acid and 1,3-propanediol.

Materials:

-

3,4-Dimethylphenylboronic acid

-

1,3-Propanediol

-

Toluene (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3,4-dimethylphenylboronic acid (1.0 equivalent).

-

Add anhydrous toluene to the flask to create a slurry.

-

Add 1,3-propanediol (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.

-

Dry the purified product under vacuum to yield this compound as a white solid.

Causality Behind Experimental Choices:

-

Anhydrous Toluene: The use of an anhydrous solvent is critical to drive the equilibrium of the esterification reaction towards the product by removing water.

-

Dean-Stark Apparatus: This piece of glassware is essential for the efficient and continuous removal of the water byproduct, which is a key factor in achieving a high yield.

-

Slight Excess of 1,3-Propanediol: A small excess of the diol ensures the complete conversion of the boronic acid.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₅BO₂ |

| Molecular Weight | 190.05 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.5-7.0 (m, 3H, Ar-H), 4.1-3.9 (t, 4H, O-CH₂), 2.3 (s, 6H, Ar-CH₃), 2.0-1.8 (p, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~138-128 (Ar-C), ~62 (O-CH₂), ~28 (CH₂), ~20 (Ar-CH₃) |

| ¹¹B NMR (CDCl₃, 128 MHz) δ (ppm) | ~28-32 (broad singlet) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided values are typical for similar aryl-1,3,2-dioxaborinanes.[5][6][7][8][9]

Application in Suzuki-Miyaura Cross-Coupling: A Workflow for Biaryl Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form sterically hindered and electronically distinct biaryl compounds.[2]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X).[10][11][12][13]

-

Transmetalation: The organic group (R²) from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[10][11][12][13]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11][12][13]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validating System:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

-

Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

-

Choice of Base and Solvent: The selection of the base and solvent system is critical and often needs to be optimized for specific substrates to ensure efficient transmetalation and prevent side reactions.

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Broader Implications and Future Outlook

The utility of this compound extends beyond a single reaction. It represents a class of reagents that have enabled the synthesis of countless complex molecules with applications in:

-

Drug Discovery: The construction of biaryl scaffolds is a common strategy in medicinal chemistry to modulate the pharmacological properties of drug candidates.[3][4]

-

Materials Science: The synthesis of conjugated organic materials for applications in electronics and photonics often relies on the formation of biaryl linkages.

-

Agrochemicals: Many modern pesticides and herbicides contain biaryl moieties, which are crucial for their biological activity.

The continued development of boronic acid surrogates, including those with unique substitution patterns like this compound, will undoubtedly fuel further innovation in these fields. The quest for milder reaction conditions, lower catalyst loadings, and an even broader substrate scope remains an active area of research.

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

- Ghavale, Y. R., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2136-2146. [Link]

- Karmakar, S., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

- Lei, P., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(24), 6578-6581. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Bruno, N. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 2014-2021. [Link]

- ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH 2 group of the... | Download Table. [Link]

- ResearchGate. Examples of biaryl structure applications | Download Scientific Diagram. [Link]

- National Center for Biotechnology Information. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

- MDPI. (2021). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(22), 6825. [Link]

- National Center for Biotechnology Information. (2022). Expanding chemical space by para-C−H arylation of arenes.

- ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- PubMed. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences, 104(6), 2056-2065. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Thieme. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. NMR Spectroscopy, 199-203. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. chemrxiv.org [chemrxiv.org]

A Senior Application Scientist's Guide to the Fundamental Properties of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Reagent Bottle

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, our success is often dictated by the reliability and versatility of the tools we employ. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, also known as phenylboronic acid neopentyl glycol ester, is more than a mere building block; it is a testament to the elegant solutions chemical engineering can provide to challenges of stability and reactivity.[1] Unlike its more hygroscopic and often unstable parent, phenylboronic acid, this neopentyl ester derivative offers a robust, crystalline, and highly manageable alternative for introducing a phenyl group via cross-coupling chemistry.[2]

This guide moves beyond a simple recitation of facts. It is designed to provide you, the practicing scientist, with a deep, actionable understanding of this reagent's core properties. We will explore not just what it is, but why it is designed this way, how to synthesize and validate it, and how to deploy it effectively and safely in your critical reaction pathways.

Molecular Architecture and Synthesis: Engineering for Stability

The exceptional utility of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane stems directly from its structure. The condensation of phenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol) creates a six-membered dioxaborinane ring. This cyclic structure is not an arbitrary choice; the gem-dimethyl group on the C5 carbon sterically shields the boronic ester, significantly enhancing its stability against degradation pathways like protodeboronation, which can plague free boronic acids.[2] This stability translates to a longer shelf-life, easier handling, and more consistent reaction stoichiometry.[1][2]

Synthesis Workflow Diagram

Caption: Synthesis of the target dioxaborinane via esterification.

Protocol 1: Laboratory-Scale Synthesis

This protocol describes a standard procedure for the synthesis of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane. The causality is clear: an azeotropic reflux is employed to actively remove the water byproduct, driving the reversible esterification reaction to completion, as dictated by Le Châtelier's principle.

-

Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagent Charging: To the flask, add phenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and an appropriate solvent for azeotropic water removal (e.g., toluene, approx. 5-10 mL per gram of boronic acid).

-

Reaction Execution: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when no more water is evolved.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization (e.g., from hexanes or a similar non-polar solvent) to yield the product as a white crystalline solid.[1]

-

-

Validation: Dry the product under vacuum and characterize its purity and identity via melting point, GC-MS, and NMR spectroscopy. A purity of >98% is expected.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of reproducible science. The following data provide the benchmarks for validating a sample of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane | [3] |

| Synonyms | Phenylboronic acid neopentyl glycol ester | [1][4] |

| CAS Number | 5123-13-7 | [3] |

| Molecular Formula | C₁₁H₁₅BO₂ | [1][3] |

| Molecular Weight | 190.05 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid or chunks | [1] |

| Melting Point | 63.0 - 67.0 °C |

Spectroscopic Validation

Spectroscopic analysis provides an unambiguous structural fingerprint.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons of the phenyl group will appear in the range of δ 7.3-7.8 ppm. The four equivalent methylene protons (-O-CH₂-) of the neopentyl group will present as a singlet around δ 3.7 ppm. The six equivalent methyl protons (-C(CH₃)₂) will appear as a sharp singlet at a higher field, typically around δ 1.0 ppm.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons (δ 128-135 ppm), the quaternary carbon of the neopentyl group (approx. δ 32 ppm), the methylene carbons (approx. δ 72 ppm), and the methyl carbons (approx. δ 22 ppm).[3]

-

Mass Spectrometry (GC-MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 190, corresponding to the molecular weight of the compound.[3] Common fragmentation patterns may involve the loss of the phenyl group or parts of the neopentyl structure.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent in drug development is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceutical compounds.[5] The dioxaborinane serves as a stable and efficient source of the phenyl nucleophile in the catalytic cycle.[6][7]

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane with an aryl bromide. The choice of palladium catalyst, ligand, and base is critical and must be optimized for specific substrates.

-

Inert Atmosphere: Perform all operations under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or a glovebox. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

-

Reagent Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane (1.2-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, 1-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent (e.g., dioxane, toluene, or n-butanol/water mixture) followed by a degassed aqueous solution of a base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq).[5] The base is essential for activating the boronic ester for transmetalation.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash with water and brine to remove the inorganic base and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Stability, Storage, and Safe Handling

Proper handling and storage are paramount for both safety and reagent integrity.

Table 2: Safety and Handling Information

| Aspect | Guideline | Rationale |

| Storage | Store at 2 - 8 °C in a tightly sealed container under a dry, inert atmosphere.[1] | The compound is hygroscopic and can slowly hydrolyze back to phenylboronic acid and neopentyl glycol in the presence of moisture.[8] |

| Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9] | Standard hazard for many fine organic chemicals. Dust inhalation should be minimized. |

| PPE | Wear appropriate personal protective equipment: safety goggles (EN 166), chemical-resistant gloves, and a lab coat.[9] | Prevents accidental contact with skin and eyes. |

| Handling | Use in a well-ventilated area or a chemical fume hood.[8] Avoid dust formation.[10] | Minimizes inhalation risk. |

| First Aid | In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of water. If swallowed, rinse mouth. Seek medical attention if symptoms persist.[9] | Standard first aid procedures for chemical exposure. |

Conclusion